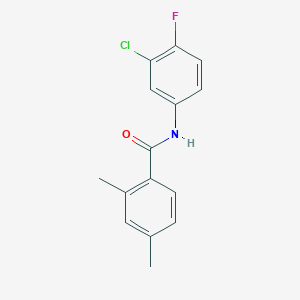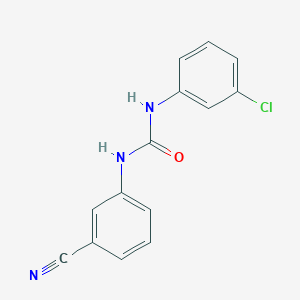![molecular formula C15H21FN2O3S B5761339 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. DSP-4 is a potent and selective neurotoxin that selectively destroys noradrenergic neurons in the brain, making it a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes.
作用機序
1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine selectively destroys noradrenergic neurons in the brain by binding to and inhibiting the uptake of norepinephrine (NE) by noradrenergic neurons. This leads to a depletion of NE in the brain and subsequent degeneration of noradrenergic neurons. The mechanism of action of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is highly selective for noradrenergic neurons and does not affect other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
The depletion of NE in the brain following 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine administration has been shown to have a number of biochemical and physiological effects. For example, 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been shown to impair learning and memory in animal models, increase anxiety-like behavior, and alter circadian rhythms. 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has also been shown to affect cardiovascular function, with some studies reporting an increase in blood pressure and heart rate following 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine administration.
実験室実験の利点と制限
One of the main advantages of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine as a research tool is its selectivity for noradrenergic neurons, which allows for the investigation of the specific role of the noradrenergic system in various physiological and pathological processes. However, one limitation of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is that it does not completely destroy all noradrenergic neurons in the brain, and some neurons may be resistant to the neurotoxic effects of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. Additionally, the effects of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine may vary depending on the dose, route of administration, and species used in the experiment.
将来の方向性
There are several future directions for research involving 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. One area of interest is the investigation of the role of the noradrenergic system in drug addiction and withdrawal. Another area of interest is the use of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine as a research tool in the development of new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to better understand the effects of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine on cardiovascular function and its potential implications for human health.
合成法
1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can be synthesized through a multistep process that involves the reaction of 1-(2,2-dimethylpropanoyl)piperazine with p-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
科学的研究の応用
1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been widely used in scientific research to investigate the role of the noradrenergic system in various physiological and pathological processes. For example, 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been used to study the effects of noradrenergic denervation on learning and memory, anxiety, depression, and drug addiction. 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has also been used to investigate the role of the noradrenergic system in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-15(2,3)14(19)17-8-10-18(11-9-17)22(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTKULPDCAAKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2,2-dimethylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)



![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)


![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)